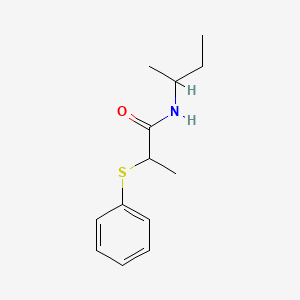
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a quinoline ring, a fluorine atom, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-quinoline-1-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline ring One common method involves the cyclization of an appropriate precursor under acidic or basic conditions to form the quinoline ring
The next step involves the introduction of the 4-fluoro-N,N-dimethylbenzenesulfonamide moiety. This can be accomplished through a nucleophilic substitution reaction, where the sulfonamide group is introduced using reagents like sulfonyl chlorides in the presence of a base. The fluorine atom can be introduced through halogenation reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or other fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted quinoline derivatives
Aplicaciones Científicas De Investigación
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dihydro-2H-quinoline-1-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The quinoline ring may interact with DNA or enzymes, leading to inhibition of their function. The sulfonamide group can mimic natural substrates and inhibit enzyme activity. The fluorine atom may enhance the compound’s binding affinity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,4-dihydro-2H-quinoline-1-carbonyl)aniline
- 2-(3,4-Dihydro-2H-quinoline-1-carbonyl)-cyclohexanecarboxylic acid
- 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethylbenzenesulfonamide
Uniqueness
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide is unique due to the presence of the fluorine atom and the N,N-dimethylbenzenesulfonamide group, which confer distinct chemical properties and reactivity compared to similar compounds
Propiedades
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-20(2)25(23,24)14-9-10-16(19)15(12-14)18(22)21-11-5-7-13-6-3-4-8-17(13)21/h3-4,6,8-10,12H,5,7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSYPVRXYRGAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
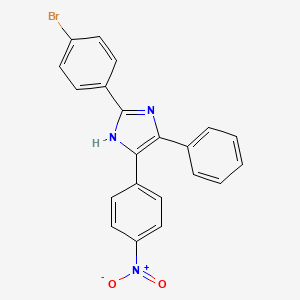
![[1-[(butanoylamino)-(2-methoxyphenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate](/img/structure/B4921673.png)
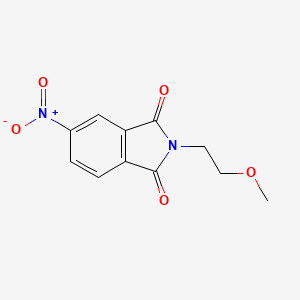
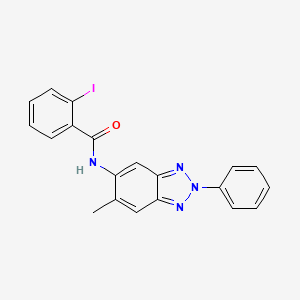
![[1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4921696.png)
![(4Z)-4-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B4921703.png)
![2-[2-(2-methylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B4921719.png)
![(5S)-5-{[benzyl({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B4921727.png)
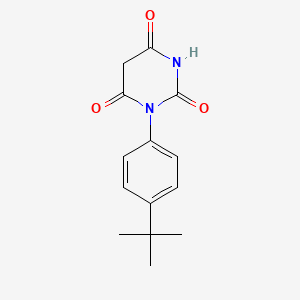
![N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide](/img/structure/B4921739.png)
![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B4921747.png)
![4-methyl-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4921768.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-fluoro-N-2-naphthylbenzamide](/img/structure/B4921771.png)
